(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol
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Overview
Description
Alpha-Biotol: is a chemical compound with the molecular formula C15H24O . It is known for its unique structure, which includes a tricyclic framework with multiple chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Biotol can be synthesized through several methods. One common approach involves the oxidation of aminobinaphthalinols using oxidants like phenyliodine (III) diacetate (PIDA) in the presence of a base such as sodium methoxide. The reaction is typically carried out in chloroform at room temperature, yielding the desired product in moderate to good yields .
Industrial Production Methods: Industrial production of alpha-Biotol often involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions: Alpha-Biotol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like PIDA.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Alpha-Biotol can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Phenyliodine (III) diacetate (PIDA) in chloroform.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Alpha-Biotol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of alpha-Biotol involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase , which play crucial roles in neurotransmission . The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and leading to various physiological effects.
Comparison with Similar Compounds
Alpha-Biotol can be compared with other similar compounds, such as:
Alpha-PiHP: A novel stimulant and substituted cathinone with similar structural features.
Alpha-PVP: Another substituted cathinone known for its stimulant effects.
Alpha-PBP: A compound with similar pharmacological properties and structural characteristics.
Conclusion
Alpha-Biotol is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers and industrial applications alike.
Properties
CAS No. |
19902-30-8 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol |
InChI |
InChI=1S/C15H24O/c1-9-5-6-15-8-11(9)14(3,4)13(15)12(16)7-10(15)2/h5,10-13,16H,6-8H2,1-4H3/t10-,11+,12+,13+,15+/m1/s1 |
InChI Key |
OBSHMGYCMVPNRU-MCZMQQNQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)C)O |
SMILES |
CC1CC(C2C13CC=C(C(C3)C2(C)C)C)O |
Canonical SMILES |
CC1CC(C2C13CC=C(C(C3)C2(C)C)C)O |
Synonyms |
(1S)-2,3,4,7,8,8aβ-Hexahydro-3β,6,8,8-tetramethyl-1H-3aα,7α-methanoazulen-1β-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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